molecular formula C11H8ClN5 B10797034 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

Cat. No.: B10797034
M. Wt: 245.67 g/mol
InChI Key: XCGFGSSHPVTERR-UHFFFAOYSA-N
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Preparation Methods

The preparation of OSM-W-2 involves several synthetic routes and reaction conditions. Some common methods include:

Chemical Reactions Analysis

OSM-W-2 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxygen, hydrogen peroxide, and various metal ions. The major products formed from these reactions depend on the specific reactants and conditions used but often include oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism by which OSM-W-2 exerts its effects involves several molecular targets and pathways. The compound’s mixed valency and abundant surface defect vacancies allow for rapid electron transfer and activation of green oxidants. This makes it an effective catalyst for various oxidation reactions . Additionally, the compound’s ion-exchange properties enable it to interact with various ions, making it useful in applications such as biosensors and drug delivery systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)11-16-15-10-6-14-5-9(13)17(10)11/h1-6H,13H2

InChI Key

XCGFGSSHPVTERR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)N)Cl

Origin of Product

United States

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